Nesapidil is a pharmacologically significant compound classified under the 1,3,4-oxadiazole family. It is primarily recognized for its antihypertensive properties, making it a valuable agent in managing high blood pressure. The molecular structure of Nesapidil features a five-membered heterocyclic ring that incorporates two nitrogen atoms and one oxygen atom, which are crucial for its biological activity. This unique configuration contributes to its effectiveness as a therapeutic agent .
Nesapidil is derived from synthetic routes involving various chemical reactions. It belongs to the broader class of heterocyclic compounds, specifically the oxadiazoles, which are known for their diverse biological activities. The compound's chemical identity is denoted by the International Union of Pure and Applied Chemistry name, and it has the CAS registry number 118778-75-9 .
The synthesis of Nesapidil can be achieved through several methods, with one prominent approach being the cyclodehydration of acylhydrazides and isocyanates. This method utilizes propane phosphonic anhydride (T3P) as a cyclodehydrating agent, which facilitates the formation of the oxadiazole ring while ensuring high yields and minimal byproducts. The industrial production typically favors this method due to its efficiency and lower environmental impact .
Other methods include:
The molecular structure of Nesapidil can be represented as follows:
The compound features a five-membered ring structure characterized by alternating nitrogen and carbon atoms, which significantly influences its reactivity and interaction with biological targets. The presence of nitrogen atoms in different positions allows for various isomeric forms, enhancing its versatility in biological applications .
Nesapidil participates in several chemical reactions that modify its structure and enhance its biological activity:
Common reagents used in these reactions include:
The mechanism by which Nesapidil exerts its antihypertensive effects involves several pathways:
These mechanisms contribute to its efficacy as an antihypertensive agent in clinical settings .
Relevant data suggest that modifications to the oxadiazole ring can significantly influence both physical and chemical properties, impacting bioavailability and efficacy .
Nesapidil has several scientific uses primarily centered around its antihypertensive properties. It is utilized in:
Additionally, ongoing research into 1,3,4-oxadiazole derivatives continues to reveal potential applications in treating various conditions beyond hypertension, including cancer therapy and anti-inflammatory treatments .
The 1,3,4-oxadiazole heterocycle has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry since its first reported synthesis by Ainsworth in 1965 via thermal decomposition of hydrazine derivatives [5] [6]. This five-membered aromatic ring system, characterized by the toxophoric –N=C–O– linkage, gained pharmacological significance due to its remarkable metabolic stability (resonance energy ≈ 167.4 kJ/mol) and hydrogen-bonding capability, enabling effective interactions with biological targets [3] [6]. The 1980s marked a turning point with the introduction of Furamizole, a potent nitrofuran antibacterial agent containing the 1,3,4-oxadiazole nucleus, demonstrating the scaffold's clinical viability [4] [7]. This breakthrough catalyzed extensive research, leading to several FDA-approved drugs incorporating this pharmacophore by the late 1990s and early 2000s. Nesapidil emerged during this productive period as an antihypertensive vasodilator, leveraging the oxadiazole ring's ability to mimic carboxylic acid or ester bioisosteres while enhancing membrane permeability and metabolic resistance [4] [9]. The strategic integration of this heterocycle into drug design addressed critical limitations of existing therapies, particularly poor bioavailability and rapid inactivation. The scaffold's versatility is evidenced by its presence in diverse therapeutic agents: Raltegravir (antiretroviral, 2007), Zibotentan (anticancer, 2010), and Tiodazosin (antihypertensive, 1980s), collectively validating the 1,3,4-oxadiazole as a cornerstone of modern drug development [3] [4] [7].
Table 1: Clinically Approved 1,3,4-Oxadiazole-Based Therapeutics
Compound | Therapeutic Category | Primary Indication | Year Introduced | Key Structural Features |
---|---|---|---|---|
Nesapidil | Cardiovascular | Hypertension | 1990s | 2,5-Diaryl substitution |
Tiodazosin | Cardiovascular | Hypertension | 1980s | Fused quinazoline-oxadiazole |
Raltegravir | Antiviral | HIV infection | 2007 | Oxadiazole-carboxamide linkage |
Zibotentan | Antineoplastic | Prostate cancer | 2010 | Sulfonamide-linked diaryl oxadiazole |
Furamizole | Antibacterial | Urinary tract infections | 1970s | Nitrofuran-linked oxadiazole |
Nesapidil (C₂₃H₂₈N₄O₄) belongs to the 2,5-disubstituted-1,3,4-oxadiazole structural class, featuring a central oxadiazole ring connected to a 2-methoxyphenyl group at the C2 position and a complex N-substituted piperazine moiety at C5 [7] [9]. This arrangement positions it within the "non-condensed" heterocyclic systems, where the oxadiazole acts as a rigid planar connector between two pharmacologically active domains rather than being fused to adjacent rings. The methoxyphenyl group provides aromatic hydrophobicity essential for receptor engagement, while the piperazine tail contributes basicity and water solubility, striking a critical balance between lipophilicity (for membrane penetration) and hydrophilicity (for bioavailability) [9]. Quantum mechanical studies reveal that the oxadiazole ring's electron-deficient nature (maximum positive charge at C2) facilitates π-π stacking interactions with aromatic residues in biological targets, while the nitrogen atoms serve as hydrogen bond acceptors [3] [6]. The molecule exhibits thione-thiol tautomerism, though crystallographic evidence confirms Nesapidil predominantly exists in the amino form in solid state and physiological conditions, optimizing its interactions with cardiovascular targets [7]. Its structural complexity surpasses early oxadiazole drugs like Furamizole but remains simpler than fused heterocycles such as benzothiazole-oxadiazole hybrids developed for diabetes. This specific architecture—diaryl substitution with a flexible basic side chain—represents an optimal configuration for vasodilatory activity, differentiating it from structurally related antihypertensive agents like Tiodazosin, which incorporates a quinazoline ring [4] [9].
Nesapidil shares its 1,3,4-oxadiazole core with several therapeutically significant analogs but exhibits distinct pharmacological targeting and chemical modifications. Structurally, while Nesapidil features a 2-methoxyphenyl-C5 piperazine arrangement, Tiodazosin incorporates a 4-amino-6,7-dimethoxyquinazoline ring at C2 and a furan-2-carbonyl piperazine at C5, enhancing its α1-adrenergic receptor affinity [4] [9]. This quinazoline fusion contributes to Tiodazosin's 10-fold higher α1-receptor binding affinity compared to Nesapidil, explaining their differential clinical applications despite both being antihypertensives. Zibotentan (ZD4054), conversely, replaces the methoxyphenyl with a 3-bromo-4-aminosulfonylphenyl group and employs a methoxybenzenesulfonamide tail, creating a potent endothelin A receptor antagonist for oncology rather than cardiovascular use [4] [7].
Pharmacologically, Nesapidil functions primarily through L-type calcium channel blockade and vasodilation, whereas Zibotentan inhibits endothelin-mediated signaling pathways crucial in prostate cancer progression. This target divergence arises from their distinct substitution patterns: Nesapidil's methoxy group enables optimal positioning within calcium channel pores, while Zibotentan's bromo-sulfonamide moiety facilitates deep binding into the endothelin receptor's hydrophobic cleft [7] [9]. Electronic property comparisons reveal Nesapidil's dipole moment (≈4.2 Debye) is lower than Zibotentan's (≈6.8 Debye) due to the latter's polar sulfonamide group, correlating with their differential tissue distribution—Nesapidil concentrates in vascular smooth muscle, while Zibotentan penetrates solid tumors [6] [9].
Table 2: Structural and Pharmacological Comparison of Key 1,3,4-Oxadiazole Drugs
Parameter | Nesapidil | Tiodazosin | Zibotentan |
---|---|---|---|
C2 Substituent | 2-Methoxyphenyl | 4-Amino-6,7-dimethoxyquinazoline | 3-Bromo-4-aminosulfonylphenyl |
C5 Substituent | N-Methylpiperazine | Furan-2-carbonylpiperazine | 2-Methoxybenzenesulfonamide |
Primary Target | L-type calcium channels | α1-Adrenergic receptors | Endothelin A receptor |
Therapeutic Use | Hypertension | Hypertension/Benign prostatic hyperplasia | Prostate cancer |
LogP (Predicted) | 2.8 | 1.9 | 3.5 |
Synthetic accessibility further differentiates these agents: Nesapidil's preparation involves a three-step sequence from 2-methoxybenzoic hydrazide, cyclized with carbon disulfide to form the oxadiazole-thione intermediate, followed by N-alkylation with N-methylpiperazine under Mannich conditions [7]. In contrast, Zibotentan requires multi-step sulfonamide coupling and palladium-catalyzed bromination, making it significantly more complex to manufacture. Despite these differences, all three drugs exemplify how strategic modifications to the 1,3,4-oxadiazole scaffold—particularly at C2 and C5—enable precise tuning of target specificity while retaining favorable pharmacokinetic properties like oral bioavailability and resistance to oxidative metabolism [4] [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7